4-ETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE

Lipophilicity Drug-likeness ADME prediction

4-Ethoxy-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzamide (CAS 1428372-21-7) is a synthetic benzamide derivative featuring a 4-ethoxyphenyl core linked via an ethyl spacer to a 4-(thiophen-2-yl)piperidine moiety. This compound has been investigated as a structural scaffold in medicinal chemistry for anti-tubercular activity against Mycobacterium tuberculosis H37Ra, and has been implicated as a complement factor B inhibitor in immunological research.

Molecular Formula C20H26N2O2S
Molecular Weight 358.5
CAS No. 1428372-21-7
Cat. No. B2731673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE
CAS1428372-21-7
Molecular FormulaC20H26N2O2S
Molecular Weight358.5
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NCCN2CCC(CC2)C3=CC=CS3
InChIInChI=1S/C20H26N2O2S/c1-2-24-18-7-5-17(6-8-18)20(23)21-11-14-22-12-9-16(10-13-22)19-4-3-15-25-19/h3-8,15-16H,2,9-14H2,1H3,(H,21,23)
InChIKeyBJYHLVOGVCELIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 4-Ethoxy-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzamide (CAS 1428372-21-7) – Key Structural & Procurement Considerations


4-Ethoxy-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzamide (CAS 1428372-21-7) is a synthetic benzamide derivative featuring a 4-ethoxyphenyl core linked via an ethyl spacer to a 4-(thiophen-2-yl)piperidine moiety . This compound has been investigated as a structural scaffold in medicinal chemistry for anti-tubercular activity against Mycobacterium tuberculosis H37Ra, and has been implicated as a complement factor B inhibitor in immunological research . Its procurement as a research chemical (typical purity >95% by HPLC) supports hit-to-lead optimization, in vitro target engagement studies, and structure-activity relationship (SAR) exploration in early drug discovery .

Why 4-Ethoxy-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzamide Cannot Be Replaced by Common Benzamide Analogs for Research Procurement


Substituting 4-ethoxy-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzamide with structurally related benzamides (e.g., 3,4-dimethoxy or pyridin-2-yl analogs) compromises both biological target engagement and physicochemical properties. The precise combination of the 4-ethoxy group, the ethyl linker, and the thiophene-substituted piperidine ring creates a unique pharmacophore that dictates binding selectivity at complement factor B and anti-tubercular targets . Even minor modifications (e.g., replacing ethoxy with methoxy or thiophene with pyridine) are known to alter IC50 values by >10-fold, change logD by >1 unit, and shift solubility profiles by >5-fold, rendering generic substitution invalid for reproducible experimental outcomes .

Head-to-Head Quantitative Differentiation of 4-Ethoxy-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzamide (1428372-21-7) vs. Its Closest Analogs


Computed LogP (XLogP3): Hydrophobicity Differentiation vs. 3,4-Dimethoxy Analog

The target compound (XLogP3 = 3.5) is 0.7 log units more lipophilic than its closest structural analog, 3,4-dimethoxy-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzamide (XLogP3 = 2.8), reflecting the replacement of the 4-ethoxy group with a 3,4-dimethoxy pattern. This difference translates to approximately a 5-fold higher octanol/water partition coefficient, directly impacting passive membrane permeability and in vivo absorption .

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA): Hydrogen Bonding Capacity vs. Pyridin-2-yl Analog

The target compound exhibits a TPSA of 45.5 Ų, which is 10.1 Ų lower than the pyridin-2-yl analog (4-ethoxy-N-(pyridin-2-yl)benzamide, TPSA = 55.6 Ų). This reduction arises from the absence of the pyridine nitrogen, yielding a lower hydrogen-bonding capacity. According to Veber’s rules, the target compound’s TPSA is more favorable for oral absorption (optimal <140 Ų) while maintaining better BBB penetration potential (threshold <60–70 Ų) .

Polar surface area Oral bioavailability Blood-brain barrier penetration

Hydrogen Bond Donor Count: Solubility & Permeability Balance vs. 4-Ethoxy-N-(pyridin-2-yl)benzamide

With only one hydrogen bond donor (the secondary amide NH), the target compound has fewer HBDs than the pyridin-2-yl comparator (which also has one HBD but an additional H-bond acceptor from the pyridine nitrogen). Lower HBD count correlates with improved passive permeability and reduced aqueous solubility. The target compound’s HBD count of 1 aligns with the median value for oral drugs (1–2 HBDs) and provides a balanced profile for oral bioavailability .

Hydrogen bonding Solubility Permeability Drug-likeness

Molecular Weight vs. LNP023 (Iptacopan) Scaffold: Synthetic Accessibility for Early-Stage Optimization

The molecular weight of 4-ethoxy-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzamide (358.5 Da) is 64 Da lower than the clinical complement factor B inhibitor LNP023/Iptacopan (MW 422.5 Da). This places the target compound closer to the lead-like space (MW <350 Da) than the drug-like candidate, making it a more tractable starting point for fragment growth or scaffold hopping campaigns where smaller, more ligand-efficient cores are desired .

Molecular weight Lead-likeness Fragment-based drug design

Proven Research Applications for 4-Ethoxy-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzamide (1428372-21-7) Based on Quantitative Differentiation


Anti-Tubercular Hit-to-Lead Optimization Against M. tuberculosis H37Ra

The compound serves as a promising starting point for optimizing anti-tubercular agents. Its IC50 values against H37Ra (reported in vendor datasets) guide the design of derivatives with improved potency over pyrazinamide-based analogs . The 3.5 XLogP3 ensures sufficient membrane penetration into infected macrophages, while the low TPSA (45.5 Ų) aids in achieving intracellular target engagement.

Complement Factor B Inhibitor Probe for Alternative Pathway Inhibition

As a complement factor B binder, this compound enables in vitro studies of the alternative complement pathway. Its molecular weight advantage (358.5 Da vs. 422.5 Da for LNP023) makes it an ideal scaffold for developing smaller, more ligand-efficient probes for target validation in complement-mediated diseases .

Collagen Production Suppression in Fibrosis Research

Derivatives of this compound have been investigated for suppressing collagen production in cell-based assays . The balanced hydrogen bonding profile (1 HBD) supports solubility in cell culture media, facilitating dose-response studies in fibroblast models.

Chemical Biology Probe for Sigma Receptor or GPCR Screening Libraries

The unique thiophene-piperidine pharmacophore suggests utility in screening against sigma receptors or aminergic GPCRs. Its computed LogP and TPSA values align with known CNS-active molecules, making it a viable candidate for inclusion in targeted compound libraries aimed at neurological targets.

Quote Request

Request a Quote for 4-ETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.